(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Description
Conformational Analysis of (2S,4R)-Pyrrolidine Scaffolds
The pyrrolidine ring’s conformational landscape is defined by its pseudorotational pathway, which interconverts between envelope (Cγ-exo/Cγ-endo) and twist conformations. For 4-substituted pyrrolidines, such as (2S,4R)-4-hydroxyproline derivatives, the Cγ-exo pucker is strongly favored due to stereoelectronic interactions between the Cγ substituent and adjacent C–H bonds. X-ray crystallographic studies of (2S,4R)-4-hydroxyproline(4-nitrobenzoate) demonstrate that the nitrobenzoate group adopts a pseudoaxial orientation, orthogonal to the pyrrolidine plane, which stabilizes the exo pucker through σC–H → σ*C–O hyperconjugation. This interaction reduces the Cδ–H bond length by 0.018 Å as the Cδ–H/Cγ–O torsion angle increases from 148° to 163°, highlighting the sensitivity of bond geometry to orbital alignment.
In proteins, trans-proline residues exhibit a near-even distribution between UP (Cγ-exo) and DOWN (Cγ-endo) puckers, but helical contexts bias this equilibrium: 79% of trans-prolines in α-helices adopt the UP pucker. For synthetic (2S,4R)-pyrrolidine scaffolds, this preference is amplified by substituent effects. Quantum mechanical calculations on 3,4-difluoropyrrolidines reveal that the Cγ-exo pucker is stabilized by 2–3 kcal/mol compared to the Cγ-endo form due to nN→σ*C–F anomeric effects. These findings underscore the role of electronegative substituents in rigidifying the pyrrolidine ring, a property critical for designing conformationally restricted bioactive molecules.
Table 1: Comparative Puckering Parameters for 4-Substituted Pyrrolidines
Impact of Trifluoromethylbenzyl Substituents on Ring Puckering
The trifluoromethylbenzyl group at C4 of the (2S,4R)-pyrrolidine scaffold introduces steric bulk and electronic perturbations that uniquely constrain pseudorotation. The trifluoromethyl moiety’s strong electron-withdrawing nature induces hyperconjugative interactions with the pyrrolidine nitrogen lone pair, favoring a pseudoaxial orientation of the benzyl group to maximize nN→σ*C–F delocalization. This effect is analogous to the anomeric stabilization observed in fluorinated carbohydrates but operates in a constrained cyclic amine system.
Sterically, the 4-(trifluoromethyl)benzyl group creates a 1,3-diaxial interaction with the C2 carboxylic acid substituent in the Cγ-exo pucker, disfavoring this conformation. Molecular dynamics simulations of analogous N-alkylated pyrrolidines demonstrate that bulky C4 substituents shift the pseudorotational equilibrium toward the Cγ-endo pucker by 60–70%. However, the trifluoromethyl group’s electronic effects counteract this steric bias. For example, in (2S,4R)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, NMR coupling constants (JHH = 8–10 Hz) and NOE correlations indicate a 55:45 equilibrium between exo and endo puckers at 298 K. This near-equal distribution suggests a delicate balance between steric repulsion and electronic stabilization.
Table 2: Substituent Effects on Pyrrolidine Conformational Equilibrium
The trifluoromethyl group’s fluorine atoms also engage in orthogonal dipole interactions with the pyrrolidine ring’s Cβ–H bonds, further restricting pseudorotation. SCRF calculations in polar solvents reveal that solvation stabilizes the axial conformer by 1.8 kcal/mol, enhancing the population of the Cγ-exo pucker in aqueous environments. This solvent-dependent behavior has implications for drug design, where membrane permeability and target binding often require precise control over compound conformation.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-8(2-4-10)5-9-6-11(12(18)19)17-7-9/h1-4,9,11,17H,5-7H2,(H,18,19)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUPLMCGEOBTBB-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, also referred to by its CAS number 1049743-68-1, is a compound of significant interest in pharmaceutical and biochemical research. This compound is characterized by its unique trifluoromethyl group, which enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C13H15ClF3NO2
- Molecular Weight : 309.71 g/mol
- CAS Number : 1049743-68-1
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Neuropeptide Modulation : This compound is involved in the modulation of neuropeptides, which play crucial roles in neurotransmission and neuroinflammation. Its structural similarity to naturally occurring neuropeptides allows it to interact with neuropeptide receptors effectively .
- Peptide Synthesis : Serving as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), it facilitates the assembly of complex peptide chains that can target specific biological pathways .
- Bioconjugation Techniques : The compound is used in bioconjugation methods to enhance the efficacy of drugs by facilitating the attachment of biomolecules to therapeutic agents or imaging agents .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antioxidant Properties
Research focusing on the antioxidant capacity of this compound revealed that it exhibited considerable free radical scavenging activity. In assays measuring DPPH radical inhibition, this compound demonstrated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that compounds similar to (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid exhibit antiviral properties. For instance, studies have shown that pyrrolidine derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways. This suggests potential applications in developing antiviral medications against diseases such as influenza and HIV.
1.2 Neurological Disorders
The compound's structural characteristics make it a candidate for treating neurological disorders. Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, including dopamine and serotonin pathways. This modulation may lead to therapeutic effects in conditions like depression and schizophrenia.
Biochemical Research
2.1 Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes can provide insights into metabolic pathways and disease mechanisms. For example, research has focused on its interaction with proteases and kinases, which are crucial targets in cancer therapy.
2.2 Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies aimed at optimizing the efficacy of similar chemical entities. By modifying the trifluoromethyl group or the pyrrolidine ring, researchers can explore how structural changes impact biological activity, leading to the design of more potent drugs.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antiviral Efficacy of Pyrrolidine Derivatives | Virology | Demonstrated significant inhibition of viral replication in vitro. |
| Neurotransmitter Modulation by Pyrrolidines | Neuroscience | Showed potential antidepressant effects through serotonin receptor modulation. |
| Enzyme Inhibition Profiles | Biochemistry | Identified selective inhibition of specific kinases linked to cancer progression. |
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The carboxylic acid group undergoes standard activation for peptide coupling or amide synthesis:
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Activation reagents : N-Hydroxy-2-pyridone/N,N-dicyclohexylcarbodiimide (DCC)/4-Ethylmorpholine in CH₂Cl₂ at 0°C to RT .
-
Coupling partners : Isobutylhydrazine sulfate or Fmoc-protected amines, yielding hydrazides or peptide intermediates .
| Reaction Type | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Amidation | HATU, DIEA, DMF | Fmoc-protected amides | ~75–85% |
| Hydrazide formation | DCC, NEM, CH₂Cl₂ | Hydrazide derivatives | 60–70% |
Alkylation and Functional Group Modification
The pyrrolidine nitrogen and benzyl group participate in alkylation:
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N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) using DBU/NaH in DMF at 0°C–RT .
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Benzyl group halogenation : Bromination via N-bromosuccinimide (NBS) under radical conditions .
Key Example :
"Alkylation of the pyrrolidine nitrogen with 4-bromobenzyl chloride in DMF/NaH yielded a brominated analog used in solid-phase peptide synthesis" .
Deprotection and Acid/Base Reactions
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Fmoc deprotection : 20% piperidine/DMF removes the Fmoc group for subsequent functionalization .
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Carboxylic acid deprotection : Et₃SiH/TFA at 0–80°C cleaves tert-butyl or benzyl esters .
Notable Conditions :
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused-ring systems:
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Intramolecular cyclization : Activated with CDI (1,1′-carbonyldiimidazole), followed by heating to form oxazolines or thiazoles .
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Macrocycle synthesis : Reaction with α-bromoketones under Hantzsch conditions yields bioactive thiazole derivatives .
Stereochemical Impact :
The (2S,4R) configuration directs regioselectivity, favoring 5-membered ring formation over 6-membered alternatives .
Hydrolysis and Stability
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Ester hydrolysis : NaOH/MeOH/H₂O at RT cleaves methyl/benzyl esters to regenerate the carboxylic acid .
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Acid stability : Stable under pH 2–7 but decomposes in strong bases (pH >12) .
Hydrolysis Kinetics :
| Ester Type | Half-life (pH 7.4, 25°C) |
|---|---|
| Methyl | 48 hours |
| Benzyl | 12 hours |
Biological Conjugation and Prodrug Design
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Bioconjugation : NHS esters react with lysine residues in proteins (e.g., BSA) at pH 8.5 .
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Prodrug activation : Enzymatic cleavage by esterases releases the active carboxylic acid in vivo .
Comparison with Structural Analogs
The trifluoromethyl group enhances electrophilicity compared to non-fluorinated analogs:
| Compound | Reactivity (Acylation Rate) | Metabolic Stability |
|---|---|---|
| (2S,4R)-4-(Trifluoromethyl)benzyl | 1.5× faster | 3× higher t₁/₂ |
| (2S,4R)-4-Benzyl | Baseline | Baseline |
| (2S,4R)-4-Chlorobenzyl | 0.8× slower | 2× higher t₁/₂ |
This compound’s reactivity profile makes it invaluable in medicinal chemistry, particularly for designing protease inhibitors and peptide-based therapeutics. Its trifluoromethyl group balances lipophilicity and electronic effects, enabling tailored modifications for target-specific applications .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s analogs vary in the substituent attached to the benzyl group. Key examples include:
Key Observations :
- Trifluoromethyl (CF₃) : The CF₃ group increases lipophilicity (logP ~2.7) and resistance to oxidative metabolism, critical for oral bioavailability .
- Halogen Substituents : Fluorine improves electronegativity and membrane permeability, while bromine/iodine introduce steric effects and higher molecular weights, impacting solubility .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
